Quinoxaline, 6,6'-oxybis-
Overview
Description
Quinoxaline, 6,6’-oxybis- is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture . Quinoxaline, 6,6’-oxybis- is characterized by the presence of an oxygen bridge between two quinoxaline units, which imparts unique properties to the compound.
Preparation Methods
The synthesis of quinoxaline, 6,6’-oxybis- can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with benzil derivatives in the presence of a suitable catalyst . This reaction typically occurs under mild conditions and yields the desired quinoxaline derivative with high efficiency. Another method involves the use of transition-metal-free catalysis, which offers an eco-friendly and cost-effective alternative to traditional methods . Industrial production methods often employ large-scale batch or continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Quinoxaline, 6,6’-oxybis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents . For example, oxidation of quinoxaline, 6,6’-oxybis- can lead to the formation of quinoxaline N-oxides, which exhibit enhanced biological activity . Substitution reactions, such as halogenation, can introduce functional groups that further modify the compound’s properties and applications .
Scientific Research Applications
Quinoxaline, 6,6’-oxybis- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of anticancer, antiviral, and antibacterial agents . The compound’s unique structure allows for the design of derivatives with improved pharmacological properties. In material science, quinoxaline, 6,6’-oxybis- is utilized in the synthesis of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells . Additionally, the compound finds applications in agriculture as a component of insecticides, herbicides, and fungicides .
Mechanism of Action
The mechanism of action of quinoxaline, 6,6’-oxybis- involves its interaction with various molecular targets and pathways. In medicinal applications, the compound can inhibit specific enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . For example, quinoxaline derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Quinoxaline, 6,6’-oxybis- can be compared with other similar compounds, such as imidazo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines . These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and additional functional groups. The presence of the oxygen bridge in quinoxaline, 6,6’-oxybis- distinguishes it from other quinoxaline derivatives and imparts unique properties, such as increased stability and enhanced biological activity . Other similar compounds include cinnolines and quinazolines, which also exhibit diverse biological activities and applications .
Conclusion
Quinoxaline, 6,6’-oxybis- is a versatile compound with significant applications in medicinal chemistry, material science, and agriculture. Its unique structure and reactivity make it a valuable scaffold for the development of new therapeutic agents and functional materials. Ongoing research continues to explore the potential of this compound and its derivatives in various scientific fields.
Properties
IUPAC Name |
6-quinoxalin-6-yloxyquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-3-13-15(19-7-5-17-13)9-11(1)21-12-2-4-14-16(10-12)20-8-6-18-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFJXXPABSHVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC3=CC4=NC=CN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312313 | |
Record name | Quinoxaline, 6,6′-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70255-12-8 | |
Record name | Quinoxaline, 6,6′-oxybis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70255-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxaline, 6,6′-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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